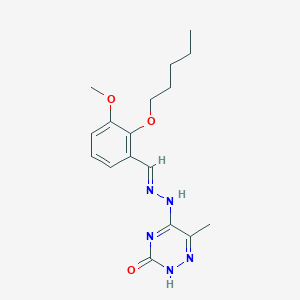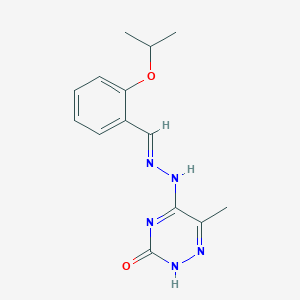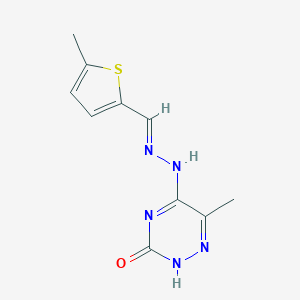![molecular formula C9H10BrN3OS B254402 N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid](/img/structure/B254402.png)
N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid, also known as 'BFA', is a chemical compound that has gained significant attention in scientific research due to its various applications. BFA is a thiosemicarbazone derivative that has shown potential as a therapeutic agent in the treatment of various diseases, including cancer, viral infections, and neurological disorders.
作用機序
The mechanism of action of BFA is not fully understood. However, it has been suggested that BFA exerts its antitumor activity by inhibiting the enzyme ribonucleotide reductase, which is involved in DNA synthesis. BFA has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. In the case of antiviral activity, BFA has been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
BFA has been found to exhibit various biochemical and physiological effects. In cancer cells, BFA has been shown to induce G2/M cell cycle arrest, leading to apoptosis. BFA has also been found to inhibit the activity of NF-kB, a transcription factor that is involved in inflammation and immune response. In addition, BFA has been found to increase the production of ROS, leading to oxidative stress and apoptosis. In neurons, BFA has been found to protect against oxidative stress-induced damage by increasing the activity of antioxidant enzymes.
実験室実験の利点と制限
BFA has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. BFA has also been shown to exhibit potent antitumor and antiviral activities, making it a useful tool for cancer and viral research. However, BFA also has some limitations. It is known to be unstable in aqueous solutions, which can make it difficult to work with. In addition, BFA has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for BFA research. One potential direction is to investigate the use of BFA in combination with other anticancer or antiviral agents to enhance their effectiveness. Another potential direction is to explore the use of BFA as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of BFA and to identify potential targets for drug development.
合成法
The synthesis of BFA involves the reaction of 5-bromo-2-furaldehyde with thiosemicarbazide in the presence of allyl isothiocyanate. The resulting product is then treated with hydrochloric acid to obtain N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid. The purity of the synthesized compound can be confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
BFA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and neuroprotective activities. In cancer research, BFA has been found to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. BFA has also been shown to inhibit the replication of various viruses, including HIV, hepatitis C, and influenza virus. In addition, BFA has been found to protect neurons against oxidative stress-induced damage, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
特性
製品名 |
N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid |
|---|---|
分子式 |
C9H10BrN3OS |
分子量 |
288.17 g/mol |
IUPAC名 |
1-[(E)-(5-bromofuran-2-yl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C9H10BrN3OS/c1-2-5-11-9(15)13-12-6-7-3-4-8(10)14-7/h2-4,6H,1,5H2,(H2,11,13,15)/b12-6+ |
InChIキー |
DUKRAWTWODGRSY-WUXMJOGZSA-N |
異性体SMILES |
C=CCNC(=S)N/N=C/C1=CC=C(O1)Br |
SMILES |
C=CCNC(=S)NN=CC1=CC=C(O1)Br |
正規SMILES |
C=CCNC(=S)NN=CC1=CC=C(O1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)

![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)

![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)
![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B254335.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B254338.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B254341.png)
![N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide](/img/structure/B254342.png)
![N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide](/img/structure/B254343.png)